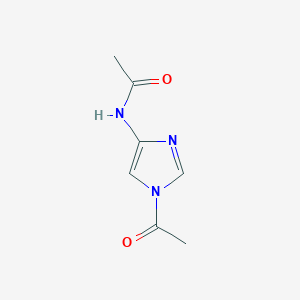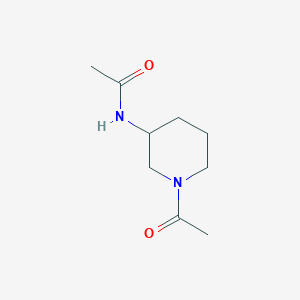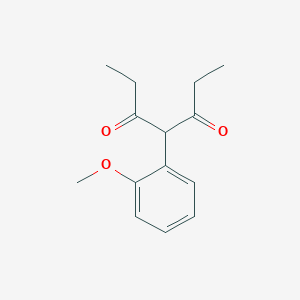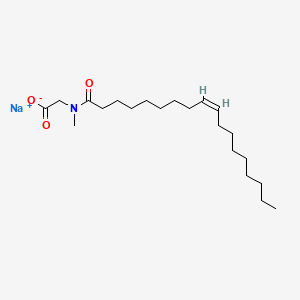
N-(1-acetylimidazol-4-yl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(1-acetylimidazol-4-yl)acetamide: is a chemical compound with the molecular formula C7H9N3O2. It is a derivative of imidazole, a five-membered heterocyclic compound containing nitrogen atoms at positions 1 and 3. Imidazole derivatives are known for their diverse biological and chemical properties, making them valuable in various fields such as pharmaceuticals, agrochemicals, and materials science .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-acetylimidazol-4-yl)acetamide typically involves the acetylation of imidazole derivatives. One common method is the reaction of imidazole with acetic anhydride in the presence of a base such as pyridine. The reaction proceeds under mild conditions, yielding this compound as the primary product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, green chemistry approaches, such as electrosynthesis, are being explored to make the process more sustainable .
Chemical Reactions Analysis
Types of Reactions
N-(1-acetylimidazol-4-yl)acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form imidazole-4-carboxylic acid derivatives.
Reduction: Reduction reactions can convert the acetyl group to an alcohol group.
Substitution: The acetyl group can be substituted with other functional groups, such as halogens or alkyl groups
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Halogenation can be achieved using reagents like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS)
Major Products
The major products formed from these reactions include imidazole-4-carboxylic acid derivatives, imidazole alcohols, and various substituted imidazole compounds .
Scientific Research Applications
N-(1-acetylimidazol-4-yl)acetamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex imidazole derivatives.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Mechanism of Action
The mechanism of action of N-(1-acetylimidazol-4-yl)acetamide involves its interaction with specific molecular targets. For instance, in cancer research, it targets cyclin-dependent kinases (CDKs), which play a crucial role in cell cycle regulation. By inhibiting CDKs, the compound can induce cell cycle arrest and apoptosis in cancer cells . The molecular pathways involved include the inhibition of CDK activity, leading to the disruption of cell cycle progression and tumor growth .
Comparison with Similar Compounds
Similar Compounds
- N-(1-acetyl-1H-imidazol-4-yl)acetamide
- N-(1H-indol-4-yl)acetamide
- N-(1H-benzo[d]imidazol-2-yl)acetamide
Uniqueness
N-(1-acetylimidazol-4-yl)acetamide is unique due to its specific acetylation pattern on the imidazole ring, which imparts distinct chemical and biological properties. Compared to other similar compounds, it exhibits higher selectivity and potency in targeting specific molecular pathways, making it a valuable compound in scientific research and potential therapeutic applications .
Properties
Molecular Formula |
C7H9N3O2 |
|---|---|
Molecular Weight |
167.17 g/mol |
IUPAC Name |
N-(1-acetylimidazol-4-yl)acetamide |
InChI |
InChI=1S/C7H9N3O2/c1-5(11)9-7-3-10(4-8-7)6(2)12/h3-4H,1-2H3,(H,9,11) |
InChI Key |
RRXZDEKQHUEOCS-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1=CN(C=N1)C(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[4-methoxy-2-[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxa n-2-yl]oxy-phenyl]ethanone](/img/structure/B13817621.png)
![(4R)-5-[tert-butyl(diphenyl)silyl]oxy-4-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoic acid](/img/structure/B13817623.png)



![10-Methoxyspiro[4.5]deca-6,9-dien-8-one](/img/structure/B13817638.png)
![N~4~,N~4~,2,3-Tetramethyl[1,1'-biphenyl]-4,4'-diamine](/img/structure/B13817643.png)




![4,11-Diamino-2-(2-butoxyethyl)-2,3-dihydro-3-imino-1H-naphth[2,3-f]isoindole-1,5,10-trione](/img/structure/B13817689.png)

![10H-azepino[1,2-a]benzimidazol-10-one](/img/structure/B13817705.png)
